Gentisuric acid

Description

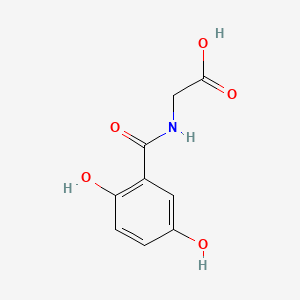

This compound is a N-acylglycine.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2,5-dihydroxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c11-5-1-2-7(12)6(3-5)9(15)10-4-8(13)14/h1-3,11-12H,4H2,(H,10,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFATOOJCPDQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179998 | |

| Record name | Gentisuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25351-24-0 | |

| Record name | Gentisuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025351240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentisuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25351-24-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GENTISURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45RYS5R5SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what are the physicochemical properties of Gentisuric acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentisuric acid, with the systematic IUPAC name 2-[(2,5-dihydroxybenzoyl)amino]acetic acid, is a metabolite of the widely used nonsteroidal anti-inflammatory drug, aspirin. As a conjugate of gentisic acid and glycine, its physicochemical properties are of significant interest in understanding its ADME (absorption, distribution, metabolism, and excretion) profile and its potential biological activities. This technical guide provides an in-depth overview of the known physicochemical characteristics of this compound, supported by experimental considerations and metabolic context.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for the design of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| Melting Point | 221-224 °C | [2] |

| pKa (Predicted) | 3.67 ± 0.10 | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |

| LogP (Predicted) | Value not available | |

| Aqueous Solubility | Value not available |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, based on methodologies for structurally related compounds, such as N-acyl amino acids and aromatic acids, the following protocols can be considered representative for the experimental determination of its key properties.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a specific volume of aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The vial is sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a low-binding membrane filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall pharmacokinetic behavior.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer). The ratio of the compound's concentration in the two phases at equilibrium is determined.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water (or buffer, e.g., PBS pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is gently shaken or rotated for a set period to allow for the partitioning of the analyte between the two phases to reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.

-

Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique like HPLC-UV.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀ ( [this compound]octanol / [this compound]aqueous )

Metabolic Pathway

This compound is a downstream metabolite of aspirin. The metabolic cascade involves the initial hydrolysis of aspirin to salicylic acid, which is then hydroxylated to form gentisic acid. Subsequently, gentisic acid is conjugated with glycine to yield this compound.[3]

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound. While some fundamental properties have been characterized, further experimental determination of its LogP and aqueous solubility is necessary for a more complete understanding of its biopharmaceutical properties. The provided representative experimental protocols offer a framework for such investigations. The metabolic context highlights its formation as a secondary metabolite of aspirin, which is crucial for pharmacokinetic and toxicological assessments.

References

Gentisuric acid as a metabolite of acetylsalicylic acid

An In-depth Technical Guide on Gentisuric Acid as a Metabolite of Acetylsalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylsalicylic acid (ASA), commonly known as aspirin, is one of the most widely used nonsteroidal anti-inflammatory drugs (NSAIDs) for its analgesic, antipyretic, and anti-inflammatory properties.[1] Upon administration, aspirin is rapidly absorbed and hydrolyzed to its primary active metabolite, salicylic acid, by esterases in the gastrointestinal tract, blood, and liver.[2][3] Salicylic acid then undergoes extensive metabolism, primarily in the liver, through several pathways.[4] These include conjugation with glycine to form salicyluric acid, and with glucuronic acid to produce acyl and phenolic glucuronides.[1][5] A minor, yet significant, metabolic route is the hydroxylation of salicylic acid to form dihydroxybenzoic acids, such as 2,5-dihydroxybenzoic acid (gentisic acid) and 2,3-dihydroxybenzoic acid.[6][7] Gentisic acid can be further conjugated with glycine to form this compound.[7][8]

This compound is recognized as a minor metabolite of aspirin in humans.[8][9] Its formation provides insight into the oxidative metabolism of salicylates. Understanding the pathways leading to this compound, its pharmacokinetic profile, and the analytical methods for its detection is crucial for a comprehensive evaluation of aspirin's biotransformation and for assessing potential drug interactions and metabolic variations among individuals. This guide provides a detailed overview of the core aspects of this compound as a metabolite of acetylsalicylic acid.

Biosynthesis and Metabolic Pathways of this compound

The formation of this compound from acetylsalicylic acid is a multi-step process involving hydrolysis, oxidation, and conjugation.

2.1 Initial Hydrolysis of Acetylsalicylic Acid

Following oral administration, acetylsalicylic acid is rapidly deacetylated to salicylic acid.[4] This hydrolysis is catalyzed by carboxylesterases, such as CES2, which are present in various tissues, with the liver being a principal site.[4]

2.2 Formation of Gentisic Acid

Salicylic acid is hydroxylated to form gentisic acid (2,5-dihydroxybenzoic acid).[1] This oxidation is mediated by cytochrome P450 (CYP) enzymes in the liver.[6] Studies have indicated that multiple P450 isoforms, including P450 2E1, 2C8, 2C9, 2C19, 2D6, and 3A4, can contribute to the hydroxylation of salicylic acid.[6][10]

2.3 Formation of this compound

There are two primary pathways proposed for the formation of this compound:

-

Conjugation of Gentisic Acid with Glycine: The primary route involves the conjugation of gentisic acid with glycine. This reaction is catalyzed by acyltransferases, which have been identified in the mitochondrial fraction of rat and beef liver.[8]

-

Hydroxylation of Salicyluric Acid: An alternative pathway is the hydroxylation of salicyluric acid. This process has been observed in rat liver microsomes.[8]

The metabolic cascade from acetylsalicylic acid to this compound is depicted in the signaling pathway diagram below.

Caption: Metabolic pathway of acetylsalicylic acid.

Quantitative Data

The formation of this compound represents a minor route of aspirin metabolism. The majority of a therapeutic aspirin dose is excreted as salicyluric acid and glucuronide conjugates.

Table 1: Urinary Excretion of Aspirin Metabolites

| Metabolite | Percentage of Dose Excreted | Reference(s) |

| Salicyluric Acid | ~75% | [1][11] |

| Salicylic Acid | ~10% | [1][11] |

| Salicyl Phenolic Glucuronide | ~10% | [1][11] |

| Salicyl Acyl Glucuronide | ~5% | [1] |

| Gentisic Acid | < 1% - 1.1% | [1][11][12] |

Note: Percentages can vary depending on the dose and individual metabolic capacity. The formation pathways for salicyluric acid and salicyl phenolic glucuronide can become saturated at higher doses.[2]

Table 2: Performance of Analytical Methods for Gentisic Acid Quantification

| Method | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Reference(s) |

| HPLC-UV | Urine | Not Specified | Not Specified | Not Specified | Not Specified | [5] |

| LC-MS/MS | Plasma | 9.0 - 58.2 ng/mL | < 7 ng/mL | 20 ng/mL | 91.3 - 102.1 | [13] |

| CE-LIF | Urine | Not Specified | Not Specified | Not Specified | Not Specified | [14][15] |

LOD: Limit of Detection; LOQ: Limit of Quantitation

Experimental Protocols

The analysis of this compound and other aspirin metabolites requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed techniques.

4.1 Protocol for HPLC-UV Analysis of Gentisic Acid in Urine

This protocol is adapted from methodologies for the simultaneous determination of aspirin metabolites.[5][16]

-

Sample Preparation:

-

To 1 mL of urine, add a suitable internal standard (e.g., m-hydroxybenzoic acid).[16]

-

Adjust the pH of the sample to 3-4 to stabilize any labile metabolites.[16]

-

Perform protein precipitation by adding an equal volume of acetonitrile.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for analysis. For urine samples, simple dilution may be sufficient before injection.[16]

-

-

Chromatographic Conditions:

-

Column: Octadecyl silane (C18) reversed-phase column (e.g., 15 cm length).[5][16]

-

Mobile Phase: An isocratic mixture of methanol, acetonitrile, and 25 mM acetic acid.[16] The exact composition should be optimized for best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set at 310 nm.[16]

-

4.2 Protocol for LC-MS/MS Analysis of Gentisic Acid in Plasma

This protocol is based on methods developed for the simultaneous analysis of salicylic acid and its metabolites.[13]

-

Sample Preparation (Solid-Phase Extraction):

-

Condition a solid-phase extraction (SPE) cartridge (e.g., Waters Oasis HLB) according to the manufacturer's instructions.[13]

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analytes of interest with a stronger organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC-MS/MS Conditions:

-

LC System: A standard HPLC or UHPLC system.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI negative mode is typically used for these acidic compounds.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for gentisic acid and the internal standard.

-

Below is a diagram illustrating a general workflow for the LC-MS/MS analysis.

Caption: General workflow for LC-MS/MS analysis.

Logical Relationships in Analytical Methodologies

The choice of analytical technique for studying this compound depends on the specific requirements of the research, such as the need for high sensitivity, structural confirmation, or high-throughput screening.

Caption: Selection of analytical methods for aspirin metabolites.

Conclusion

This compound, formed via the hydroxylation of salicylic acid to gentisic acid and subsequent glycine conjugation, is a confirmed minor metabolite of acetylsalicylic acid in humans.[8] Although it represents a small fraction of the total metabolic profile of aspirin, its study is valuable for understanding the oxidative pathways involved in salicylate metabolism, which are mediated by cytochrome P450 enzymes. The quantification of this compound in biological matrices like plasma and urine necessitates the use of sensitive and specific analytical techniques, with LC-MS/MS being a particularly powerful tool for this purpose.[13] A thorough characterization of all metabolites, including minor ones like this compound, is essential for a complete pharmacokinetic and pharmacodynamic understanding of acetylsalicylic acid, which can have implications for drug safety, efficacy, and personalized medicine.

References

- 1. Aspirin - Wikipedia [en.wikipedia.org]

- 2. Clinical pharmacokinetics of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aspirin – Pharmacokinetics [sepia2.unil.ch]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Aromatic Hydroxylation of Salicylic Acid and Aspirin by Human Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: metabolic formation in animals and identification as a metabolite of aspirin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 10. Aromatic hydroxylation of salicylic acid and aspirin by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The kinetics of elimination of salicylic acid and the formation of gentisic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simultaneous determination of gentisic, salicyluric and salicylic acid in human plasma using solid-phase extraction, liquid chromatography and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of salicylate, gentisic acid and salicyluric acid in human urine by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. experts.illinois.edu [experts.illinois.edu]

- 16. Direct analysis of salicylic acid, salicyl acyl glucuronide, salicyluric acid and gentisic acid in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Obscure Metabolite: A Technical Guide to the Natural Sources and Biosynthesis of Gentisuric Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentisuric acid, the glycine conjugate of gentisic acid (2,5-dihydroxybenzoic acid), is a plant-derived metabolite that has garnered increasing interest for its potential pharmacological activities. As a derivative of the well-known anti-inflammatory compound salicylic acid, this compound is implicated in plant defense mechanisms and may possess unique therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the natural sources and biosynthesis of this compound in the plant kingdom. It is designed to be a valuable resource for researchers exploring novel bioactive compounds and for professionals in drug development seeking to understand the origins and production of this intriguing molecule. While research on this compound itself is still emerging, this guide consolidates the available information on its precursor, gentisic acid, to infer its likely distribution and synthesis.

Natural Sources of this compound and its Precursors

Direct quantitative analysis of this compound in plant tissues is currently limited in scientific literature. However, the presence of its immediate precursor, gentisic acid, is well-documented across a diverse range of plant families. The occurrence of gentisic acid is a strong indicator of the potential for this compound biosynthesis, as the final glycine conjugation step is a common detoxification and metabolic pathway in plants.

Major Plant Families and Species

Salicaceae Family: Species within the Salix (willow) and Populus (poplar) genera are renowned for their production of salicylates, including salicylic acid and its derivatives. While direct evidence for this compound is sparse, the metabolic machinery for its synthesis is likely present.

Gentianaceae Family: The genus Gentiana is a significant source of gentisic acid, from which the compound derives its name. Various species of gentian are used in traditional medicine, and their rich phytochemical profile makes them a promising area for this compound research.

Rosaceae Family: This family, which includes many common fruits, is known to produce a variety of phenolic compounds. Fruits such as apples and pears contain gentisic acid, suggesting that this compound may also be present.

Other Notable Sources: Gentisic acid has also been identified in a variety of other plants, including citrus fruits, grapes, and certain vegetables.

Quantitative Data on Gentisic Acid

The concentration of gentisic acid can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes the reported quantitative data for gentisic acid in various plant sources. It is important to note that these values represent the precursor to this compound and should be interpreted as potential indicators of its presence.

| Plant Family | Species | Plant Part | Gentisic Acid Concentration | Reference |

| Salicaceae | Populus nigra | Buds | Not Quantified | [1] |

| Gentianaceae | Gentiana spp. | Roots | Not Quantified | [2] |

| Rosaceae | Malus domestica (Apple) | Fruit | Trace amounts | [2] |

| Pyrus communis (Pear) | Fruit | Trace amounts | [2] | |

| Vitaceae | Vitis vinifera (Grape) | Fruit | Present | [3] |

| Oleaceae | Olea europaea (Olive) | Fruit/Oil | Present | [3] |

| Pedaliaceae | Sesamum indicum (Sesame) | Seed | Present | [3] |

| Asteraceae | Helianthus tuberosus (Jerusalem artichoke) | Tuber | Present | [3] |

Note: The lack of specific quantitative data for this compound highlights a significant gap in the current research landscape.

Biosynthesis of this compound in Plants

The biosynthesis of this compound is a multi-step process that begins with the shikimate pathway, a central route in the production of aromatic compounds in plants. The proposed pathway involves the conversion of salicylic acid to gentisic acid, followed by the conjugation of gentisic acid with the amino acid glycine.

From Chorismate to Salicylic Acid

The biosynthesis of salicylic acid, the precursor to gentisic acid, can occur via two primary pathways originating from chorismate, a key intermediate of the shikimate pathway:

-

Isochorismate Pathway: This is considered the major pathway for salicylic acid production in plants. Chorismate is converted to isochorismate by isochorismate synthase (ICS). Subsequently, isochorismate is converted to salicylic acid.

-

Phenylalanine Ammonia-Lyase (PAL) Pathway: In this pathway, chorismate is first converted to phenylalanine. Phenylalanine is then acted upon by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid, which can be further metabolized to salicylic acid through a series of reactions.

Hydroxylation of Salicylic Acid to Gentisic Acid

Once salicylic acid is synthesized, it is believed to be hydroxylated to form gentisic acid (2,5-dihydroxybenzoic acid). This hydroxylation step is a critical juncture in the pathway leading to this compound. The specific enzyme responsible for this conversion in plants has not yet been fully characterized.

Glycine Conjugation of Gentisic Acid

The final step in the biosynthesis of this compound is the conjugation of gentisic acid with glycine. This reaction is likely catalyzed by a glycine N-acyltransferase , an enzyme that facilitates the formation of an amide bond between the carboxyl group of gentisic acid and the amino group of glycine. While specific plant-based glycine N-acyltransferases for gentisic acid have not been definitively identified, this type of conjugation is a well-established mechanism in plants for the detoxification of xenobiotics and the metabolism of endogenous carboxylic acids.[3] It is plausible that a member of the diverse acyltransferase family of enzymes is responsible for this transformation.

Proposed Biosynthetic Pathway Diagram

References

- 1. Polyphenolic Composition, Antioxidant Activity, and Cytotoxic Effect of Male Floral Buds from Three Populus Species Growing in the South of Romania - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

Gentisuric Acid: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentisuric acid, or N-(2,5-dihydroxybenzoyl)glycine, is a metabolite of the widely used nonsteroidal anti-inflammatory drug, aspirin. First identified in human urine following aspirin administration, this compound has since been the subject of research exploring its biosynthesis, chemical properties, and diverse biological activities. This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, detailing its physicochemical properties, synthesis, and analytical methodologies. Furthermore, it explores its roles as an antioxidant, a potential antidiabetic agent, and an inhibitor of the fibroblast growth factor (FGF) signaling pathway, presenting key quantitative data and experimental protocols to support further research and development.

Discovery and Biosynthesis

This compound was first identified as a minor metabolite of aspirin in human urine.[1][2] Its metabolic formation occurs in animals, where it is synthesized from gentisic acid and glycine ethyl ester.[2][3] The biosynthesis of this compound involves two primary pathways:

-

Conjugation of Gentisic Acid with Glycine: This process is catalyzed by a mitochondrial fraction of the liver.[2]

-

Microsomal Hydroxylation of Salicyluric Acid: This pathway also occurs in the liver and can be enhanced by pretreatment with phenobarbital.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and drug development. The key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₉H₉NO₅ | [4] |

| Molecular Weight | 211.17 g/mol | [4] |

| Appearance | White to yellow powder | [5] |

| Melting Point | 204 °C | [5] |

| pKa | 2.97 | [5] |

| Solubility | ||

| Water | Very soluble | [5] |

| Ethanol | Very soluble | [5] |

| Diethyl ether | Very soluble | [5] |

| Acetone | Soluble | [5] |

Synthesis and Characterization

Synthesis of this compound

This compound can be synthesized in the laboratory via a Schotten-Baumann reaction, which involves the N-acylation of glycine.[6] A detailed protocol is provided below.

Experimental Protocol: Synthesis of N-(2,5-dihydroxybenzoyl)glycine

-

Materials:

-

Gentisic acid

-

Thionyl chloride

-

Glycine ethyl ester hydrochloride

-

Sodium bicarbonate

-

Dioxane

-

Water

-

Hydrochloric acid

-

Ethanol

-

-

Procedure:

-

Preparation of Gentisoyl Chloride: A mixture of gentisic acid and a slight molar excess of thionyl chloride is refluxed for 2-3 hours. The excess thionyl chloride is removed by distillation under reduced pressure.

-

Preparation of Glycine Ethyl Ester: Glycine ethyl ester hydrochloride is neutralized with a saturated solution of sodium bicarbonate. The free glycine ethyl ester is then extracted with a suitable organic solvent (e.g., diethyl ether) and dried over anhydrous sodium sulfate.

-

Condensation Reaction: The gentisoyl chloride, dissolved in a minimal amount of anhydrous dioxane, is added dropwise to a solution of glycine ethyl ester in dioxane at a controlled temperature (e.g., 0-5 °C) with constant stirring.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The solvent is then removed under reduced pressure. The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude this compound.

-

Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from an ethanol-water mixture to yield pure N-(2,5-dihydroxybenzoyl)glycine.

-

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

TLC-densitometry is a valuable technique for the qualitative and quantitative analysis of this compound, particularly in biological samples.[2][7]

Experimental Protocol: TLC-Densitometry of this compound

-

Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.

-

Mobile Phase: A mixture of chloroform, ethanol, and glacial acetic acid (e.g., in a ratio of 5:4:0.03 v/v/v).[8]

-

Sample Preparation: Biological samples (e.g., urine) are pre-treated, often involving solid-phase extraction, to isolate the analytes of interest.[5]

-

Spotting: A defined volume of the sample and standard solutions are spotted onto the TLC plate.

-

Development: The plate is developed in a saturated chromatography chamber.

-

Detection and Densitometric Scanning: The plate is dried, and the spots are visualized under UV light (e.g., at 254 nm). Densitometric scanning is performed in absorbance mode to quantify the amount of this compound.[7][9]

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of this compound.[2][5]

Experimental Protocol: NMR Spectroscopy of this compound

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated water (D₂O).[10][11]

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).[10]

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 or more for adequate signal-to-noise.[10]

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.[2][5]

Experimental Protocol: Mass Spectrometry of this compound

-

Ionization Source: Electrospray ionization (ESI) is commonly used.[5][12]

-

Mass Analyzer: Quadrupole, time-of-flight (TOF), or ion trap analyzers can be utilized.

-

Mode: Analysis is typically performed in negative ion mode to detect the deprotonated molecule [M-H]⁻.[12]

-

LC-MS/MS: For complex mixtures, liquid chromatography is coupled with tandem mass spectrometry (LC-MS/MS) for separation and sensitive detection.[12]

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its antioxidant, antidiabetic, and FGF inhibitory properties being of particular interest.

Antioxidant Activity

This compound demonstrates potent antioxidant and free radical scavenging activities.[13]

| Assay | IC₅₀ Value (mg/mL) | Reference |

| DPPH radical scavenging | ~0.09 | [14] |

Antidiabetic Potential

In vitro studies have shown that this compound can inhibit key enzymes involved in carbohydrate metabolism, suggesting its potential as an antidiabetic agent.[15]

| Enzyme Inhibition | IC₅₀ Value (mg/mL) | Reference |

| α-Amylase | 2.07 ± 0.3 | [15] |

| α-Glucosidase | 1.69 ± 0.027 | [15] |

Inhibition of Fibroblast Growth Factor (FGF) Signaling

This compound has been identified as an inhibitor of fibroblast growth factors (FGFs), which are key regulators of cell growth, proliferation, and differentiation.[1][2][15] Dysregulation of FGF signaling is implicated in various diseases, including cancer.[4] this compound is proposed to inhibit FGF signaling through two distinct mechanisms:

-

Direct Binding to FGF: this compound can directly bind to FGF, preventing it from interacting with its receptor (FGFR).[15][16]

-

Interference with FGF-FGFR Complex Formation: this compound may also interfere with the assembly of the FGF-FGFR signaling complex.[1][15][16]

Visualizations

Experimental Workflow

Fibroblast Growth Factor (FGF) Signaling Inhibition Pathway

Conclusion

This compound, a metabolite of aspirin, has emerged as a molecule of interest with a diverse range of biological activities. Its discovery and initial characterization have paved the way for further investigation into its therapeutic potential. This technical guide has provided a comprehensive overview of the foundational knowledge of this compound, including detailed methodologies for its synthesis and analysis. The presented quantitative data on its antioxidant, antidiabetic, and FGF inhibitory properties highlight promising avenues for future research in drug discovery and development. The provided experimental protocols and workflow diagrams serve as a valuable resource for scientists aiming to build upon this initial body of work.

References

- 1. researchgate.net [researchgate.net]

- 2. Gentisic acid, a compound associated with plant defense and a metabolite of aspirin, heads a new class of in vivo fibroblast growth factor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gentisic Acid, a Compound Associated with Plant Defense and a Metabolite of Aspirin, Heads a New Class of in Vivo Fibroblast Growth Factor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Simultaneous determination of gentisic, salicyluric and salicylic acid in human plasma using solid-phase extraction, liquid chromatography and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. Stress degradation studies and stability-indicating TLC-densitometric method of glycyrrhetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validated Densitometric TLC-Method for the Simultaneous Analysis of (R)- and (S)-Citalopram and its Related Substances Using Macrocyclic Antibiotic as a Chiral Selector: Application to the Determination of Enantiomeric Purity of Escitalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journal.umpr.ac.id [journal.umpr.ac.id]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous determination of gallic acid and gentisic acid in organic anion transporter expressing cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. shodexhplc.com [shodexhplc.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Biological Role of Gentisuric Acid in Human Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentisuric acid, the glycine conjugate of gentisic acid (2,5-dihydroxybenzoic acid), is a metabolite of significant interest in human metabolism, primarily recognized for its formation following the administration of acetylsalicylic acid (aspirin).[1][2] While initially considered a minor detoxification product, emerging research has illuminated its diverse biological activities, including potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the metabolic pathways, quantitative data, biological roles, and experimental protocols associated with this compound, offering valuable insights for researchers in pharmacology, biochemistry, and drug development.

Metabolic Pathways of this compound Formation

The formation of this compound in humans is intricately linked to the metabolism of aspirin. Following ingestion, aspirin is rapidly hydrolyzed to salicylic acid. From salicylic acid, two primary pathways lead to the formation of this compound:

-

Hydroxylation of Salicylic Acid: Salicylic acid can undergo hydroxylation to form gentisic acid (2,5-dihydroxybenzoic acid).[3] This reaction is catalyzed by cytochrome P450 enzymes in the liver.[3] Subsequently, gentisic acid is conjugated with glycine to form this compound.[2] This conjugation is catalyzed by an acyl-CoA N-acyltransferase and has been observed to occur in the mitochondrial fraction of the liver.[2][3]

-

Hydroxylation of Salicyluric Acid: Alternatively, salicylic acid is first conjugated with glycine to form salicyluric acid, a major metabolite of aspirin.[2][3] Salicyluric acid can then be hydroxylated to form this compound.[2] This hydroxylation has been shown to occur in the microsomal fraction of the liver.[2]

It has also been noted that bifunctional peptidylglycine alpha-amidating monooxygenase (PAM) can act on both salicyluric acid and this compound, leading to the formation of salicylamide and gentisamide, respectively.[4]

Quantitative Analysis of this compound in Human Metabolism

The excretion of this compound is a minor but significant route of aspirin metabolism. Its quantification in biological fluids, primarily urine, serves as a biomarker for aspirin intake.[2]

| Parameter | Value | Condition | Reference |

| Urinary Excretion | 0.6% of dose | 0.32 g dose of aspirin | [5][6] |

| 1.1% of dose | 1.28 g dose of aspirin | [5][6] | |

| 5.3% of dose | Aspirin overdose | [7] | |

| Presence in Urine | 76% of SA-positive urines | Random survey of aspirin-treated patients | [2] |

| Pharmacokinetic Parameter | Aspirin (ASA) | Salicylic Acid (SA) | Gentisic Acid (GA) | Condition | Reference |

| Cmax (µg/mL) | 8.88 ± 1.31 | 42.6 ± 4.62 | 10.1 ± 2.16 | Oral administration of carbasalate calcium | [8] |

| Tmax (h) | 0.170 | 2.00 | 2.00 | Oral administration of carbasalate calcium | [8] |

| t1/2 (h) | 11.2 ± 8.04 | 23.7 ± 17.1 | 28.6 ± 4.90 | Oral administration of carbasalate calcium | [8] |

Biological Roles and Signaling Pathways

Antioxidant and Anti-inflammatory Effects

Gentisic acid, the precursor to this compound, exhibits significant antioxidant and anti-inflammatory properties through the modulation of key signaling pathways.

-

Nrf2/HO-1 Pathway: Gentisic acid can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9][10] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1).[9] This enhances the cellular defense against oxidative damage.

-

NF-κB Pathway: Gentisic acid has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10][11][12] By inhibiting NF-κB, gentisic acid can reduce the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects.[12]

-

Cyclooxygenase (COX) Inhibition: Gentisic acid can irreversibly inhibit cyclooxygenase, a key enzyme in the synthesis of prostaglandins, which are mediators of inflammation.[13]

Inhibition of Fibroblast Growth Factor (FGF) Signaling

Gentisic acid has been identified as a potent inhibitor of fibroblast growth factors (FGFs).[14][15][16][17][18] FGFs are key regulators of cell growth, proliferation, and differentiation, and their dysregulation is implicated in diseases such as cancer.[14] Gentisic acid can interfere with the assembly of the FGF signaling complex, which involves the FGF ligand, its receptor (FGFR), and heparan sulfate proteoglycans (HSPGs), thereby inhibiting downstream signaling and mitogenesis.[14][15]

Experimental Protocols for the Analysis of this compound

The quantification of this compound and its related metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. Several analytical techniques have been developed for this purpose.

General Experimental Workflow

Thin-Layer Chromatography (TLC)-Densitometry

This method was developed for the estimation of this compound and other aspirin metabolites.[2]

-

Sample Preparation: Urine samples can be directly spotted onto TLC plates.

-

Chromatography:

-

Stationary Phase: Silica gel TLC plates.

-

Mobile Phase: A suitable solvent system to achieve separation of the metabolites.

-

-

Detection:

-

The plates are viewed under UV light to visualize the separated spots.

-

Quantification is achieved by scanning the plates with a densitometer at the appropriate wavelength.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the simultaneous determination of aspirin and its metabolites in plasma and urine.[8][19][20][21][22]

-

Sample Preparation:

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.[22]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., water with phosphoric or formic acid) and an organic solvent (e.g., acetonitrile).[20][23][24]

-

Detection: UV absorbance is a common detection method.[8][19][23] Fluorescence detection can be used to enhance sensitivity and specificity.[8][19]

-

Capillary Electrophoresis (CE) with Laser-Induced Fluorescence (LIF) Detection

CE-LIF offers a high-resolution separation technique for the analysis of salicylate metabolites in urine.[25]

-

Sample Preparation: Direct injection of urine samples is a key advantage of this method, minimizing sample preparation time.[25]

-

Electrophoretic Conditions:

-

Capillary: A fused-silica capillary.

-

Buffer: An alkaline aqueous buffer.[25]

-

-

Detection:

Conclusion

This compound, a metabolite of aspirin, plays a multifaceted role in human metabolism. Beyond being an indicator of aspirin intake, its precursor, gentisic acid, demonstrates significant biological activities, including antioxidant and anti-inflammatory effects through the modulation of the Nrf2 and NF-κB signaling pathways, and the inhibition of FGF signaling. These properties suggest that this compound and its related compounds may have therapeutic potential beyond the effects of their parent drug. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of this compound in biological systems, which is essential for ongoing research into its pharmacokinetic profile and biological functions. Further investigation into the specific roles of this compound in various physiological and pathological conditions is warranted and may open new avenues for drug development and therapeutic interventions.

References

- 1. This compound: Metabolic formation in animals and identification as a metabolite of aspirin in man | Semantic Scholar [semanticscholar.org]

- 2. This compound: metabolic formation in animals and identification as a metabolite of aspirin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aromatic Hydroxylation of Salicylic Acid and Aspirin by Human Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amidation of salicyluric acid and this compound: a possible role for peptidylglycine alpha-amidating monooxygenase in the metabolism of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The kinetics of elimination of salicylic acid and the formation of gentisic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The kinetics of elimination of salicylic acid and the formation of gentisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Gentisic acid attenuates ovalbumin-induced airway inflammation, oxidative stress, and ferroptosis through the modulation of Nrf2/HO-1 and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gentisic acid ameliorates type 2 diabetes induced by Nicotinamide-Streptozotocin in male mice by attenuating pancreatic oxidative stress and inflammation through modulation of Nrf2 and NF-кB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Modulation of Inflammatory Pathways and Adipogenesis by the Action of Gentisic Acid in RAW 264.7 and 3T3-L1 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of cyclooxygenase mediated by electrochemical oxidation of gentisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gentisic Acid, a Compound Associated with Plant Defense and a Metabolite of Aspirin, Heads a New Class of in Vivo Fibroblast Growth Factor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gentisic acid, a compound associated with plant defense and a metabolite of aspirin, heads a new class of in vivo fibroblast growth factor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Determination of Aspirin, Salicylic Acid, Salicyluric Acid, and Gentisic Acid in Human Plasma and Urine by High Pressure Liquid Chromatography | Semantic Scholar [semanticscholar.org]

- 20. lcms.cz [lcms.cz]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Aspirin & Salicylic Acid Analyzed with HPLC- AppNote [mtc-usa.com]

- 24. rjptonline.org [rjptonline.org]

- 25. Determination of salicylate, gentisic acid and salicyluric acid in human urine by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Gentisuric Acid at High Concentrations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth toxicological studies on gentisuric acid at high concentrations are not extensively available in public literature. This guide synthesizes information on its parent compound, gentisic acid, and outlines standard toxicological testing protocols that would be applied to evaluate the safety profile of this compound.

Introduction

This compound is a metabolite of gentisic acid, which itself is a key metabolite of acetylsalicylic acid (aspirin)[1][2]. While gentisic acid has been studied for its various biological activities, including antioxidant and anti-inflammatory properties, the toxicological profile of its glycine conjugate, this compound, particularly at high concentrations, is not well-documented[1][3]. This technical guide provides a framework for understanding the potential toxicology of this compound by examining the data available for gentisic acid and detailing the standard experimental protocols for toxicological assessment.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 25351-24-0 | [4] |

| Molecular Formula | C9H9NO5 | [4] |

| Molecular Weight | 211.17 g/mol | [4] |

| Synonyms | N-(2,5-Dihydroxybenzoyl)glycine | N/A |

| Metabolic Precursor | Gentisic Acid | [1][2] |

In Vivo Toxicology

No specific in vivo acute or chronic toxicity studies for this compound are readily available. However, the toxicological profile of its precursor, gentisic acid, provides valuable insight.

Acute oral toxicity is typically determined by standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). These studies aim to determine the median lethal dose (LD50), which is the dose expected to cause death in 50% of the test animals[5].

Table 2: Acute Oral Toxicity Data for Gentisic Acid

| Parameter | Species | Value | Reference |

| LD50 (Oral) | Mouse | 4,500 mg/kg | [6] |

| LD50 (Oral) | Rat | 800 mg/kg | [7] |

| LD50 (Intraperitoneal) | Rat | 3 g/kg | [6] |

A study in mice showed no significant toxicity at oral doses of gentisic acid up to 2000 mg/kg/day[8].

The Acute Toxic Class Method is a stepwise procedure using a small number of animals to classify a substance's toxicity[9][10].

Methodology:

-

Animal Model: Typically, rats or mice of a single sex (usually females) are used[11].

-

Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimatized for at least 5 days before the study.

-

Dose Administration: The test substance is administered orally by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg)[11].

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days[11].

-

Pathology: At the end of the observation period, a gross necropsy is performed on all animals.

Caption: Workflow for an in vivo acute oral toxicity study.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are crucial for the initial screening of a compound's toxicity at the cellular level. These assays measure various indicators of cell health, such as membrane integrity, metabolic activity, and cell proliferation[12][13].

Studies on gentisic acid have shown it to have low cytotoxicity in several cell lines.

Table 3: In Vitro Cytotoxicity Data for Gentisic Acid

| Cell Line | Assay | Endpoint | Concentration/Result | Reference |

| HTC (Hepatoma Tissue Culture) | MTT, Trypan Blue | Cytotoxicity | Not cytotoxic up to 8 µg/mL | [14][15] |

| HaCat (Human Keratinocytes) | Neutral Red Uptake | Cytotoxicity | Low cytotoxicity up to 10.0 mM | [16] |

| HDFa (Human Dermal Fibroblasts) | Neutral Red Uptake | Cytotoxicity | Low cytotoxicity up to 7.3 mM | [16] |

| HepG2 (Human Liver Cancer Cells) | Neutral Red Uptake | Cytotoxicity | Low cytotoxicity up to 4.0 mM | [16] |

| Balb/c 3T3 Fibroblasts | Mitogenic Assay | Cell Viability | No toxicity at concentrations tested | [17] |

Notably, at a concentration of 8 µg/mL, gentisic acid was found to be mutagenic in HTC cells, although it was not cytotoxic[14][15].

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present[18].

Methodology:

-

Cell Culture: Plate cells in a 96-well plate and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

Caption: Workflow for in vitro cytotoxicity screening.

Potential Signaling Pathways in Organic Acid-Induced Toxicity

At high concentrations, organic acids can induce cellular stress and toxicity through various mechanisms. While specific pathways for this compound are unknown, general pathways for organic acids can be postulated.

High intracellular concentrations of organic acids can lead to cytoplasmic acidification. To maintain pH homeostasis, cells actively pump out protons (H+), a process that consumes large amounts of ATP[19]. This energy depletion can disrupt normal cellular functions. Furthermore, the accumulation of acid anions can increase intracellular osmotic pressure, leading to cell swelling and potential lysis[19]. These stressors can activate signaling pathways leading to apoptosis or necrosis.

Caption: Postulated signaling pathway for organic acid-induced cytotoxicity.

Drug Metabolite Safety Testing Considerations

According to the U.S. Food and Drug Administration (FDA) guidance, the safety of drug metabolites should be evaluated[20]. If a metabolite is found only in humans or at disproportionately higher concentrations in humans than in animal species used for toxicity testing, further safety assessment is warranted[21].

Approaches for Metabolite Safety Assessment:

-

Identify a relevant animal species: Use a species that produces the metabolite at exposures comparable to or greater than those in humans[20][21].

-

Direct administration: If a suitable animal model is not available, synthesize the metabolite and administer it directly in toxicity studies[20][21].

Given that this compound is a human metabolite of aspirin, its toxicological profile should ideally be characterized using one of these approaches, particularly if it is found to be a major metabolite with high systemic exposure.

Conclusion

The toxicological profile of this compound at high concentrations remains largely uncharacterized. Based on the available data for its precursor, gentisic acid, it is anticipated to have a relatively low order of acute toxicity. However, the potential for mutagenicity at higher concentrations, as observed with gentisic acid, warrants further investigation. A comprehensive toxicological evaluation of this compound would require dedicated in vivo and in vitro studies following established international guidelines. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting such an assessment. For drug development professionals, understanding the potential for disproportionate metabolite levels in humans is critical for designing a comprehensive nonclinical safety evaluation program.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. This compound: metabolic formation in animals and identification as a metabolite of aspirin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review on gentisic acid as a plant derived phenolic acid and metabolite of aspirin: Comprehensive pharmacology, toxicology, and some pharmaceutical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. crude.abx.de [crude.abx.de]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 11. umwelt-online.de [umwelt-online.de]

- 12. studysmarter.co.uk [studysmarter.co.uk]

- 13. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxicity, mutagenicity, and antimutagenicity of the gentisic acid on HTC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Gentisic Acid, a Compound Associated with Plant Defense and a Metabolite of Aspirin, Heads a New Class of in Vivo Fibroblast Growth Factor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]

- 19. The Effect of Different Organic Acids and Their Combination on the Cell Barrier and Biofilm of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fda.gov [fda.gov]

- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

The Elusive Structure-Activity Relationship of Gentisuric Acid: A Technical Guide Focused on its Precursor, Gentisic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gentisuric acid, a metabolic byproduct of aspirin, is formed in the body through the conjugation of gentisic acid with the amino acid glycine.[1] While the metabolic fate of aspirin has been a subject of scientific inquiry, detailed structure-activity relationship (SAR) studies specifically targeting this compound are notably scarce in publicly available scientific literature. In contrast, its precursor, gentisic acid (2,5-dihydroxybenzoic acid), also a metabolite of aspirin, has been the subject of numerous investigations, revealing a range of biological activities.[2][3] This technical guide, therefore, focuses on the established SAR of gentisic acid and its derivatives to provide a foundational understanding that may inform future research into this compound.

Metabolic Pathway of Aspirin to this compound

Aspirin (acetylsalicylic acid) is primarily metabolized to salicylic acid. A minor fraction of salicylic acid is then hydroxylated to form gentisic acid. Subsequently, gentisic acid can be conjugated with glycine to produce this compound.[1]

Caption: Metabolic conversion of aspirin to this compound.

Structure-Activity Relationship of Gentisic Acid and Derivatives

The biological activity of gentisic acid and its analogues is significantly influenced by the nature and position of substituents on the aromatic ring. Key activities investigated include antioxidant effects, inhibition of fibroblast growth factor (FGF), and potential antidiabetic properties.

Antioxidant Activity

The antioxidant capacity of dihydroxybenzoic acids like gentisic acid is attributed to their ability to scavenge free radicals. The positioning of the hydroxyl groups is critical for this activity.

| Compound | Structure | Activity Metric | Value | Reference |

| Gentisic Acid | 2,5-dihydroxybenzoic acid | DPPH radical scavenging IC50 | Significantly more potent than α-resorcylic acid | [4] |

| α-Resorcylic Acid | 3,5-dihydroxybenzoic acid | DPPH radical scavenging IC50 | Less potent than gentisic acid | [4] |

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to evaluate antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Caption: Workflow for DPPH radical scavenging assay.

The protocol involves preparing a solution of DPPH, which has a deep violet color. When an antioxidant is added, it donates a hydrogen atom to the DPPH radical, causing a color change to pale yellow. The change in absorbance is measured to determine the scavenging activity.

Fibroblast Growth Factor (FGF) Inhibition

Gentisic acid has been identified as an inhibitor of fibroblast growth factor (FGF), a key player in cell proliferation and angiogenesis.[5] Structure-activity studies have revealed that modifications to the carboxylic acid group can significantly impact inhibitory potency.

| Compound | Modification from Gentisic Acid | FGF-1 Mitogenic Activity IC50 | Reference | |---|---|---|---|---| | Gentisic Acid | - | ~36 µM |[5] | | 2,5-dihydroxy-phenylphosphonic acid | Carboxylate replaced by phosphonate | ~24 µM |[5] | | 2,5-dihydroxy-benzenesulfonic acid | Carboxylate replaced by sulfonate | ~3 µM |[5] |

Experimental Protocol: FGF-Driven Mitogenesis Assay

The inhibitory effect of compounds on FGF activity can be assessed through a mitogenesis assay using fibroblast cells.

-

Cell Culture: Murine Balb/c 3T3 fibroblasts are cultured to a quiescent state.

-

Treatment: The quiescent cells are treated with FGF-1 in the presence of varying concentrations of the test compound (e.g., gentisic acid derivatives).

-

Incubation: The cells are incubated to allow for cell proliferation.

-

Quantification: Cell proliferation is quantified using a colorimetric assay such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay, which measures mitochondrial activity as an indicator of cell viability and number.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[5]

Potential Antidiabetic Activity

In silico and in vitro studies have explored the potential of gentisic acid to inhibit enzymes relevant to diabetes, such as α-amylase and α-glucosidase.[6][7]

| Enzyme | Gentisic Acid Activity | Note | Reference |

| α-Amylase | Moderate inhibitory activity | In vitro tests confirmed in silico predictions | [6][7] |

| α-Glucosidase | Moderate inhibitory activity | In vitro tests confirmed in silico predictions | [6][7] |

Signaling Pathway: Potential Inhibition of Carbohydrate Digestion

Gentisic acid's inhibition of α-amylase and α-glucosidase suggests a potential mechanism for modulating postprandial hyperglycemia.

Caption: Proposed mechanism of gentisic acid in carbohydrate digestion.

Conclusion and Future Directions

While this guide provides a comprehensive overview of the structure-activity relationships of gentisic acid, it underscores the significant knowledge gap concerning its glycine conjugate, this compound. The biological activities and SAR of gentisic acid, particularly its antioxidant and FGF inhibitory properties, provide a strong rationale for further investigation into this compound. Future research should focus on the synthesis of this compound and its derivatives, followed by systematic biological evaluation to elucidate its unique pharmacological profile and SAR. Such studies are crucial to understanding the full spectrum of aspirin's metabolites and their potential therapeutic applications.

References

- 1. This compound: metabolic formation in animals and identification as a metabolite of aspirin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. A review on gentisic acid as a plant derived phenolic acid and metabolite of aspirin: Comprehensive pharmacology, toxicology, and some pharmaceutical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant activity and mechanism of inhibitory action of gentisic and α-resorcylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gentisic Acid, a Compound Associated with Plant Defense and a Metabolite of Aspirin, Heads a New Class of in Vivo Fibroblast Growth Factor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insight into Gentisic Acid Antidiabetic Potential Using In Vitro and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insight into Gentisic Acid Antidiabetic Potential Using In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Gentisuric Acid: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentisuric acid, N-(2,5-dihydroxybenzoyl)glycine, is a metabolite of the widely used nonsteroidal anti-inflammatory drug, aspirin. Despite its relevance in human metabolism, comprehensive data on its physicochemical properties, particularly its solubility and stability, are not extensively available in public literature. This technical guide provides a consolidated overview of the known and inferred characteristics of this compound, with a focus on its solubility in various solvents and its stability under different environmental conditions. In the absence of extensive quantitative data, this document emphasizes the experimental protocols for determining these crucial parameters, offering a framework for researchers in drug development and analytical sciences.

Introduction

This compound is formed in the body through the conjugation of gentisic acid (2,5-dihydroxybenzoic acid), a minor metabolite of salicylic acid, with the amino acid glycine.[1][2] Understanding the solubility and stability of this compound is critical for several aspects of pharmaceutical research, including the development of analytical methods for its quantification in biological matrices, the assessment of its potential toxicological implications, and the formulation of stable reference standards. This guide aims to provide a thorough understanding of these properties by presenting inferred characteristics based on its chemical structure and detailing the standard methodologies for their experimental determination.

Physicochemical Properties

While specific experimental data for many of this compound's properties are limited, some information can be found in chemical databases.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₅ | |

| Molecular Weight | 211.17 g/mol | |

| Melting Point | 221-224 °C | |

| Boiling Point (Predicted) | 530.1 ± 50.0 °C | |

| Density (Predicted) | 1.532 ± 0.06 g/cm³ | |

| Storage Temperature | 2-8°C |

Solubility Profile

Inferred Solubility:

-

Aqueous Solvents: this compound is expected to have moderate to good solubility in water and aqueous buffers, particularly due to the presence of two hydroxyl groups, a carboxylic acid, and an amide linkage, all of which can participate in hydrogen bonding. The pH of the aqueous medium will significantly influence its solubility. At pH values above its pKa, the carboxylate form will predominate, leading to higher solubility.

-

Polar Organic Solvents: It is anticipated to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

-

Nonpolar Organic Solvents: Solubility in nonpolar solvents like hexane and toluene is expected to be low.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][4]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (pure solid)

-

Solvent of interest (e.g., water, phosphate buffer pH 7.4, ethanol)

-

Glass flasks with stoppers

-

Constant temperature shaker bath

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of solid this compound to a flask containing a known volume of the solvent. The excess solid should be visually apparent.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, cease agitation and allow the flasks to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm filter to remove any undissolved solid particles.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method.

-

Repeat the sampling and analysis at a later time point (e.g., 72 hours) to confirm that equilibrium has been reached (i.e., the concentration does not significantly change).

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and analysis. Forced degradation studies are essential to understand its degradation pathways and to develop stability-indicating analytical methods.

Potential Degradation Pathways:

-

Hydrolysis: The amide bond in this compound could be susceptible to hydrolysis under acidic or basic conditions, breaking down into gentisic acid and glycine.

-

Oxidation: The hydroquinone moiety in the gentisic acid portion of the molecule is prone to oxidation, which could lead to the formation of colored degradation products.

-

Photodegradation: Exposure to light, particularly UV radiation, may induce degradation.

Experimental Protocol for Stability Testing (ICH Guidelines)

The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances.[5][6][7] A forced degradation study is a key component of this process.[8][9]

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and establish its degradation profile.

Materials:

-

This compound (pure solid)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Environmental chamber for controlled temperature and humidity

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of HCl (e.g., 0.1 M) and heat at a specified temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve this compound in a solution of NaOH (e.g., 0.1 M) and keep at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Treat a solution of this compound with a solution of H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 80 °C) in an oven.

-

Photostability: Expose solid this compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to determine the amount of remaining this compound and to detect and quantify any degradation products.

Visualization of Key Pathways and Workflows

Synthesis of this compound

The synthesis of this compound involves the formation of an amide bond between gentisic acid and glycine.[1]

Metabolic Pathway of Aspirin to this compound

This compound is a minor metabolite of aspirin, formed through a multi-step metabolic process.[2][10]

Experimental Workflow for Solubility and Stability Testing

A general workflow for characterizing the solubility and stability of a compound like this compound is depicted below.

Conclusion

While quantitative experimental data on the solubility and stability of this compound are not widely published, this technical guide provides a foundational understanding for researchers and drug development professionals. By understanding its chemical structure and the established methodologies for physicochemical characterization, scientists can effectively design experiments to determine these crucial parameters. The provided protocols for solubility and stability testing offer a starting point for generating the necessary data to support further research and development involving this aspirin metabolite. Future studies are warranted to quantitatively determine the solubility of this compound in a variety of pharmaceutically relevant solvents and to fully elucidate its degradation pathways and kinetics.

References

- 1. This compound: metabolic formation in animals and identification as a metabolite of aspirin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aromatic Hydroxylation of Salicylic Acid and Aspirin by Human Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. sgs.com [sgs.com]

- 9. acdlabs.com [acdlabs.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of Gentisuric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Gentisuric acid (N-(2,5-dihydroxybenzoyl)glycine), a metabolite of aspirin. The information presented herein is essential for the identification, characterization, and quantification of this compound in various research and development settings. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines relevant experimental protocols, and presents a logical workflow for the spectroscopic analysis of this compound.

Core Spectroscopic Data

The structural confirmation of synthesized this compound has been achieved through various spectroscopic methods, primarily NMR and mass spectrometry. While a complete, publicly available dataset from a single source is scarce, this guide consolidates available information and provides data for structurally related compounds for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR Data:

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent/Frequency |

| Aromatic H | 7.19 | d | D₂O / 89.56 MHz | |

| Aromatic H | 7.00 | d | D₂O / 89.56 MHz | |

| Aromatic H | 6.82 | dd | D₂O / 89.56 MHz | |

| Methylene CH₂ | ~4.0 (expected) | s |

Note: The provided aromatic proton data is for the closely related compound, 2,5-dihydroxybenzoic acid (gentisic acid), and serves as a reference. The methylene protons of the glycine moiety in this compound are expected to appear as a singlet around 4.0 ppm.

¹³C NMR Data:

| Carbon | Expected Chemical Shift (δ) ppm |

| Carbonyl (Amide) | 165-175 |

| Carbonyl (Carboxylic Acid) | 170-180 |

| Aromatic C-OH (C2, C5) | 145-155 |

| Aromatic C (C1) | 110-120 |

| Aromatic CH (C3, C4, C6) | 115-130 |

| Methylene C (Glycine) | 40-45 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3500-3200 (broad) | O-H stretching (phenolic and carboxylic acid) |

| 3300-3100 | N-H stretching (amide) |

| ~1700 | C=O stretching (carboxylic acid) |

| ~1650 | C=O stretching (amide I band) |

| ~1600, ~1480 | C=C stretching (aromatic ring) |

| ~1550 | N-H bending (amide II band) |

| ~1250 | C-O stretching (phenol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular formula of this compound is C₉H₉NO₅, with a molecular weight of 211.17 g/mol .[1]

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 211. Key fragmentation pathways would likely involve:

-

Loss of the glycine moiety: Cleavage of the amide bond could result in a fragment corresponding to the 2,5-dihydroxybenzoyl cation.

-